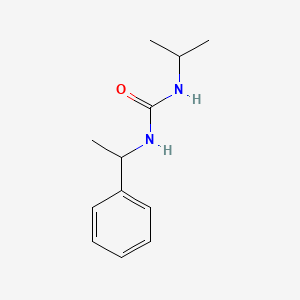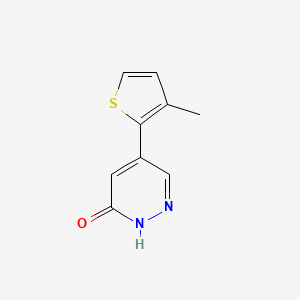
1-(alpha-Methylbenzyl)-3-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-Methylbenzyl)-3-isopropylurea is a chemical compound that is commonly known as A-317491. It is a selective antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that are involved in pain and inflammation. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of chronic pain and other conditions.
Mecanismo De Acción
A-317491 acts as a selective antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that are involved in pain and inflammation. By blocking these receptors, A-317491 reduces the transmission of pain signals and inflammation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
A-317491 has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the activation of immune cells, such as macrophages and T cells. Additionally, A-317491 has been found to reduce the expression of pain-related genes in the spinal cord and to reduce the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-317491 has several advantages for use in lab experiments. It is a selective antagonist of the P2X3 and P2X2/3 receptors, which allows for the specific targeting of these receptors in animal models. Additionally, A-317491 has been shown to have a good safety profile and to be well-tolerated in animal models.
However, there are also some limitations to the use of A-317491 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, A-317491 may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of A-317491. One area of research is the development of more potent and selective P2X3 and P2X2/3 antagonists. Additionally, further research is needed to better understand the mechanisms of action of A-317491 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of A-317491 in humans for the treatment of chronic pain and other conditions.
Métodos De Síntesis
The synthesis of A-317491 involves several steps, including the reaction of alpha-methylbenzylamine with isopropyl isocyanate to form the intermediate N-(alpha-methylbenzyl)-N'-isopropylurea. This intermediate is then reacted with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base to form A-317491.
Aplicaciones Científicas De Investigación
A-317491 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, A-317491 has been found to be effective in reducing cough and airway hyperresponsiveness in animal models of respiratory diseases.
Propiedades
IUPAC Name |
1-(1-phenylethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)13-12(15)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPHAVVQBCPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)


![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)



![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)